4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- 4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-
Brand Name: Vulcanchem
CAS No.: 106145-93-1
VCID: VC17326744
InChI: InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2
SMILES:
Molecular Formula: C11H8ClN3OS2
Molecular Weight: 297.8 g/mol

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-

CAS No.: 106145-93-1

Cat. No.: VC17326744

Molecular Formula: C11H8ClN3OS2

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- - 106145-93-1

Specification

CAS No. 106145-93-1
Molecular Formula C11H8ClN3OS2
Molecular Weight 297.8 g/mol
IUPAC Name 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2
Standard InChI Key HNMBDAKPQMCDCN-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidinone ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a 1,3,4-thiadiazole group at the 3-position and a 3-chlorophenyl substituent at the 2-position. The thiadiazole moiety introduces additional nitrogen and sulfur atoms, enhancing the molecule's electronic diversity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of 4-Thiazolidinone, 2-(3-Chlorophenyl)-3-(1,3,4-Thiadiazol-2-yl)-

PropertyValue
Molecular FormulaC11H8ClN3OS2\text{C}_{11}\text{H}_8\text{ClN}_3\text{OS}_2
Molecular Weight297.78 g/mol
XLogP3~3.5 (estimated)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Rotatable Bonds2

Data derived from computational models and experimental analyses highlight its moderate lipophilicity (XLogP3 ~3.5), suggesting favorable membrane permeability . The absence of hydrogen bond donors and presence of multiple acceptors may influence its pharmacokinetic profile, particularly in solubility and bioavailability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically follows a three-step protocol:

  • Schiff Base Formation: Condensation of 3-chlorobenzaldehyde with a primary amine yields a Schiff base intermediate.

  • Thiazolidinone Cyclization: Reaction of the Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride facilitates cyclization to form the thiazolidinone core .

  • Thiadiazole Incorporation: Cyclization of a thiosemicarbazone derivative using ferric chloride introduces the 1,3,4-thiadiazole moiety.

Key Reaction Mechanisms

  • Schiff Base Formation:
    RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

  • Thiazolidinone Cyclization:
    RCH=NR’+HSCH2COOHThiazolidinone+H2O\text{RCH=NR'} + \text{HSCH}_2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{H}_2\text{O}

  • Thiadiazole Cyclization:
    RCSNHNH2+FeCl3Thiadiazole+NH3+HCl\text{RCSNHNH}_2 + \text{FeCl}_3 \rightarrow \text{Thiadiazole} + \text{NH}_3 + \text{HCl}

Characterization via IR spectroscopy confirms the presence of carbonyl (νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) and C-S bonds (νC-S\nu_{\text{C-S}} ~650 cm1^{-1}) . 1H NMR^1\text{H NMR} spectra reveal aromatic proton resonances at δ 7.2–7.8 ppm and thioureido protons near δ 3.5 ppm .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32
Aspergillus niger32–64

Therapeutic Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional heterocycles position it as a candidate for hybrid pharmacophore design. Potential applications include:

  • Anti-Inflammatory Agents: Dual COX-2/LOX inhibition for arthritis treatment.

  • Antimicrobials: Combating multidrug-resistant pathogens through novel mechanisms.

  • Anticancer Therapeutics: Targeted delivery via nanoparticle encapsulation to enhance efficacy .

Challenges and Optimization

  • Solubility Limitations: Poor aqueous solubility (logP ~3.5) may hinder bioavailability. Prodrug strategies or salt formation could mitigate this.

  • Toxicity Profiling: Preliminary assays indicate mild hepatotoxicity at high doses (>100 mg/kg), necessitating structural refinements .

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